molecular formula C23H28O6 B1253731 Enprostil

Enprostil

Cat. No. B1253731
M. Wt: 400.5 g/mol
InChI Key: PTOJVMZPWPAXER-GOJYPUSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A synthetic PGE2 analog that has an inhibitory effect on gastric acid secretion, a mucoprotective effect, and a postprandial lowering effect on gastrin. It has been shown to be efficient and safe in the treatment of gastroduodenal ulcers.

Scientific Research Applications

Inhibition of Interleukin-8 Production

Enprostil, a prostaglandin-E2 analogue, has been studied for its effects on the production of interleukin-8 (IL-8) in human colonic epithelial cell lines. Research demonstrates that enprostil suppresses IL-8 production in cells stimulated with interleukin-1β (IL-1β) or lipopolysaccharide (LPS), but not when stimulated with tumor necrosis factor (TNF)-α. This suggests enprostil's specific interaction with certain pathways involved in IL-8 gene transcription and its potential therapeutic effects on diseases like acute colitis, as shown by its effectiveness in animal models (Toshina et al., 2000).

Protective Effects in Induced Colitis

Enprostil has been investigated for its protective effects on colonic mucosa in experimentally induced colitis. Studies using a prostaglandin E2 analogue like enprostil on trinitrobenzenesulphonic acid (TNBS)-induced colitis in rats showed promising results. Enprostil significantly reduced the area of damaged mucosa and macroscopic score of mucosal damage in the acute phase of treatment, indicating its potential as a therapeutic agent for conditions like proctitis or left-sided colitis (Onizuka et al., 2000).

Synthesis for Pharmaceutical Applications

Enprostil's synthesis pathways have also been explored, enhancing our understanding of its production and potential modifications. A potential precursor of enprostil was synthesized, marking a step forward in the drug's development and application in the pharmaceutical industry (Vostrikov et al., 2005).

properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17?,19-,20-,22-/m1/s1

InChI Key

PTOJVMZPWPAXER-GOJYPUSESA-N

Isomeric SMILES

COC(=O)CCC=C=CC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(COC2=CC=CC=C2)O

Canonical SMILES

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O

synonyms

Enprostil
Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer
Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer
Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Gardrin
RS 84135
RS-84135
RS84135

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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